molecular formula C9H5BrFN B1375594 5-Bromo-8-fluoroisoquinoline CAS No. 679433-94-4

5-Bromo-8-fluoroisoquinoline

Cat. No. B1375594
Key on ui cas rn: 679433-94-4
M. Wt: 226.04 g/mol
InChI Key: VRNWNPVURSCXKC-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

A mixture of 5-bromo-2-fluorobenzaldehyde (15 g, 74 mmol) and 2,2-dimethoxy-ethylamine (7.77 g, 74 mmol) in toluene (142 mL) was heated to reflux for 30 minutes using a Dean-Stark trap to remove water. The solution was then concentrated under vacuum to provide 5-bromo-2-fluorobenzylidene-2,2-dimethoxyethylamine. 5-Bromo-2-fluorobenzylidene-2,2-dimethoxyethylamine and cold concentrated sulfuric acid (28 mL) were added separately, dropwise, over a period of 20 minutes to concentrated sulfuric acid (83 mL) at 140° C. The mixture was stirred at 135° C. for 30 minutes, allowed to cool, and carefully poured onto ice. Filtered to remove solids and the mixture was washed with dichloromethane. The aqueous layer was made basic by cautious addition of 50% sodium hydroxide solution, and extracted with diethyl ether. Combined ether layers were dried (MgSO4), filtered and concentrated under vacuum to provide 310 mg (2%) of the desired product. MS (ESI) m/e 226 (M+H)+.
Name
5-Bromo-2-fluorobenzylidene-2,2-dimethoxyethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Yield
2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:15]=1)[CH:7]=[N:8][CH2:9][CH:10](OC)OC.S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]2[C:15]=1[CH:10]=[CH:9][N:8]=[CH:7]2

Inputs

Step One
Name
5-Bromo-2-fluorobenzylidene-2,2-dimethoxyethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C=NCC(OC)OC)C1)F
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 135° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
carefully poured onto ice
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
WASH
Type
WASH
Details
the mixture was washed with dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous layer was made basic by cautious addition of 50% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ether layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=CN=CC2=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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